6-Ethenylpyridine-2-carbaldehyde

Description

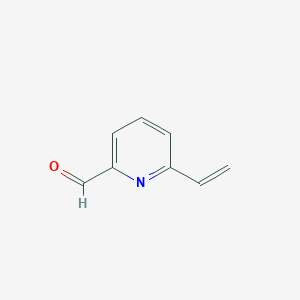

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPXAKSXUHFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663729 | |

| Record name | 6-Ethenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579500-16-6 | |

| Record name | 6-Ethenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Ethenylpyridine 2 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to the 6-Ethenylpyridine-2-carbaldehyde Core

Direct synthesis focuses on creating the this compound structure through key bond-forming or functional group transformation reactions.

Wittig-Type Olefination Reactions Utilizing Pyridinecarbaldehyde Precursors

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.orglibretexts.org Its principal advantage is that the location of the newly formed double bond is absolutely fixed, which is a significant benefit over other methods like alcohol dehydration that might produce mixtures of isomers. libretexts.org The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, a plausible strategy involves a selective Wittig reaction on a precursor such as pyridine-2,6-dicarbaldehyde. One of the two aldehyde groups would be converted into an ethenyl (vinyl) group. This requires careful control of stoichiometry to favor mono-olefination. The ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is generated in situ by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. libretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the pyridinecarbaldehyde. masterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane ring. libretexts.org This four-membered ring then fragments to yield the desired alkene (this compound) and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org

| Pyridinecarbaldehyde Precursor | Wittig Reagent (Ylide) | Typical Base | Product |

|---|---|---|---|

| Pyridine-2,6-dicarbaldehyde | Methyltriphenylphosphonium Bromide | n-Butyllithium (n-BuLi) | This compound |

Ozonolysis and Selective Oxidation of Vinyl-Substituted Pyridines to Carbaldehyde

Ozonolysis is a robust oxidative cleavage reaction that breaks carbon-carbon double or triple bonds, typically yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. researchgate.net This method can be applied to the synthesis of this compound by starting with a precursor like 2,6-divinylpyridine (B15492297).

The process involves bubbling ozone (O₃) through a solution of the substrate at low temperatures. The ozone adds across one of the vinyl group's double bonds to form an unstable primary ozonide, which then rearranges into a more stable secondary ozonide. researchgate.net A subsequent reductive workup step is crucial to obtain the aldehyde. Common reducing agents include triphenylphosphine (PPh₃) or dimethyl sulfide (B99878) (DMS), which reduce the peroxide byproducts, yielding the desired carbaldehyde. The challenge in this approach lies in achieving selectivity, as either of the two vinyl groups in 2,6-divinylpyridine could react. Controlling the stoichiometry of ozone is key to maximizing the yield of the mono-aldehyde product. Studies on the ozonolysis of related nitrogen heterocycles like quinolines have shown that selective cleavage to form dicarbonyl pyridines is feasible, suggesting this pathway is viable. researchgate.net

| Substrate | Reagents | Product |

|---|---|---|

| 2,6-Divinylpyridine | 1. O₃ (1 equivalent) 2. Triphenylphosphine (PPh₃) or Dimethyl Sulfide (DMS) | This compound |

Oxidation of Alkyl-Substituted Pyridines to Carbaldehyde Analogues

Another direct synthetic route involves the selective oxidation of a methyl group on a pyridine ring that already bears a vinyl substituent. A suitable starting material for this approach would be 2-methyl-6-vinylpyridine. The primary challenge is the chemoselective oxidation of the methyl group to an aldehyde without affecting the vulnerable vinyl group or the pyridine ring itself.

Various oxidizing agents are known for converting activated methyl groups (e.g., benzylic) to aldehydes. However, many strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) would likely cleave the vinyl group. frontiersin.org More selective reagents are required. For instance, selenium dioxide (SeO₂) is a classic reagent for oxidizing activated methyl groups to aldehydes, although its toxicity is a drawback. researchgate.net Alternative, milder, and more modern catalytic methods are often preferred. This could include aerobic oxidation catalyzed by transition metals or organocatalysts like N-hydroxyphthalimide (NHPI), which can convert aldehydes to carboxylic acids and could potentially be adapted for selective methyl group oxidation under specific conditions. organic-chemistry.org

| Substrate | Potential Reagent/Catalyst System | Product |

|---|---|---|

| 2-Methyl-6-vinylpyridine | Selenium Dioxide (SeO₂) | This compound |

| 2-Methyl-6-vinylpyridine | Catalytic system (e.g., metal-based or organocatalyst) with a mild oxidant | This compound |

Strategies for Functionalization and Derivatization of this compound

These strategies involve building the target molecule by introducing the key functional groups—the ethenyl and carbaldehyde moieties—onto a pyridine scaffold using powerful carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Vinylation) for Ethenyl Group Introduction

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds in modern organic synthesis. nih.gov The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a well-established method for this purpose. To synthesize this compound, the Stille reaction can be used to introduce the ethenyl (vinyl) group.

This approach would typically start with a 6-halopyridine-2-carbaldehyde precursor, such as 6-bromopyridine-2-carbaldehyde (B14951) (with the aldehyde group potentially protected as an acetal (B89532) during the reaction). This substrate is then reacted with a vinyl-organotin reagent, like vinyltributyltin (CH₂=CH-Sn(Bu)₃), in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the coupled product, this compound. The Stille reaction is known to be effective for creating heterobiaryl systems involving pyridine rings. researchgate.net

| Pyridine Substrate | Organotin Reagent | Palladium Catalyst | Product |

|---|---|---|---|

| 6-Bromopyridine-2-carbaldehyde | Vinyltributyltin | Pd(PPh₃)₄ | This compound |

Suzuki-Miyaura Coupling in the Context of Pyridine Derivatives

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, celebrated for its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.netnih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. numberanalytics.com It has found immense application in the functionalization of pyridine derivatives. nih.govnumberanalytics.com

In the synthesis of this compound or its derivatives, the Suzuki coupling can be employed in several ways. A direct approach involves coupling a 6-halopyridine-2-carbaldehyde with a vinylboronic acid or a vinylboronic acid ester (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst and a base. nih.gov This strategy effectively installs the vinyl group onto the pyridine ring. The reaction's high functional group tolerance is a major advantage, often allowing the aldehyde to be present without the need for a protecting group. nih.gov Furthermore, the Suzuki reaction is a versatile tool for further derivatization, allowing for the introduction of various aryl or alkyl groups onto the pyridine core if desired. nih.govrsc.org

| Pyridine Substrate | Organoboron Reagent | Catalyst System (Example) | Product |

|---|---|---|---|

| 6-Bromopyridine-2-carbaldehyde | Vinylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃, K₃PO₄) | This compound |

| 6-Iodopyridine-2-carbaldehyde | Potassium vinyltrifluoroborate | PdCl₂(dppf) + Base (e.g., Cs₂CO₃) | This compound |

Substitution Reactions on the Pyridine Ring and Ethenyl Moiety

The chemical reactivity of this compound is characterized by the interplay between its three principal components: the electron-deficient pyridine ring, the electrophilic aldehyde, and the reactive ethenyl (vinyl) group. Both the aldehyde at the C-2 position and the ethenyl group at the C-6 position act as electron-withdrawing groups, which significantly influences the patterns of substitution on the pyridine ring and the reactivity of the ethenyl side chain.

Nucleophilic Aromatic Substitution (SNAr) on the Pyyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing nature of the 2-carbaldehyde and 6-ethenyl substituents. As a result, the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions, which are ortho and para to the ring nitrogen, respectively.

Attack by a nucleophile at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. While the existing substituents are not typical leaving groups, a derivative such as 6-bromo-2-pyridinecarboxaldehyde demonstrates this reactivity. sigmaaldrich.com In such cases, a halogen at the C-6 position can be readily displaced by a variety of nucleophiles.

A classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction, where sodium amide (NaNH₂) is used to introduce an amino group, typically at the C-2 or C-6 position, with the elimination of a hydride ion (H⁻). Given the structure of this compound, this reaction would likely be complex, potentially involving the aldehyde group, but it illustrates the high reactivity of the C-2/C-6 positions towards strong nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on this compound is significantly disfavored. The electron-withdrawing character of the nitrogen atom, compounded by the aldehyde and ethenyl groups, deactivates the ring towards attack by electrophiles. Under forcing conditions where an EAS reaction might occur, substitution would be directed to the C-3 and C-5 positions. This regioselectivity avoids the formation of highly unstable cationic intermediates where the positive charge would be placed on the already electron-deficient nitrogen atom.

Substitution and Addition Reactions on the Ethenyl Moiety

The ethenyl group at C-6 is activated by the electron-withdrawing pyridine ring, making it susceptible to conjugate addition reactions (Michael addition). Nucleophiles can add across the carbon-carbon double bond, with the initial attack occurring at the β-carbon of the ethenyl group.

Recent research has highlighted ruthenium-catalyzed deoxygenative couplings as an effective method for the β-selective alkylation of vinylpyridines. rsc.org In a typical reaction, a vinylpyridine is coupled with an aldehyde or ketone in the presence of a ruthenium catalyst and a reducing agent like hydrazine. rsc.org For instance, 2-bromo-6-vinylpyridine (B1292842) can be successfully converted into the corresponding β-alkylated product in good yield. rsc.org This methodology suggests that this compound could serve as a substrate for similar transformations, allowing for the selective functionalization of the ethenyl side chain.

The table below summarizes the expected substitution reactions for this compound based on the reactivity of analogous compounds.

Interactive Data Table: Substitution Reactions

| Reaction Type | Position of Attack | Reagent/Catalyst | Product Type | Research Findings/Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C-6 (on a 6-halo derivative) | Nucleophiles (e.g., RO⁻, R₂NH, RS⁻) | 6-substituted pyridine-2-carbaldehyde | Halogen at C-6 is readily displaced by various nucleophiles. sigmaaldrich.com |

| Chichibabin Reaction | C-2 / C-6 | Sodium Amide (NaNH₂) | Aminopyridine derivative | Direct amination is possible, though side reactions with the aldehyde are likely. |

| Electrophilic Aromatic Substitution (EAS) | C-3 / C-5 | Electrophile (e.g., NO₂⁺) / Strong Acid | 3- or 5-substituted derivative | Reaction is difficult and requires harsh conditions due to the deactivated ring. |

| Conjugate Addition (Michael Addition) | β-carbon of ethenyl group | Nucleophiles (e.g., malonates, amines) | β-substituted ethylpyridine derivative | The ethenyl group is activated for nucleophilic attack. |

| Reductive Coupling (β-selective) | β-carbon of ethenyl group | Aldehydes/Ketones, [Ru(p-cymene)Cl₂]₂, Hydrazine | β-alkylated ethylpyridine derivative | Vinylpyridines undergo efficient and regioselective coupling. rsc.orgrsc.org |

Reactivity and Mechanistic Investigations of 6 Ethenylpyridine 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 6-ethenylpyridine-2-carbaldehyde is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions and Electrophilic Reactivity

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org This fundamental reactivity is central to many transformations of aldehydes. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pressbooks.publibretexts.org The reactivity of the aldehyde can be influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org Aromatic aldehydes, like benzaldehyde, tend to be less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring diminishes the electrophilicity of the carbonyl carbon. libretexts.org In the case of this compound, the electron-withdrawing nature of the pyridine (B92270) nitrogen is expected to enhance the electrophilicity of the aldehyde carbon compared to benzaldehyde. gcwgandhinagar.comuoanbar.edu.iq

The pyridine ring itself, being electron-deficient, is generally unreactive towards electrophilic aromatic substitution. gcwgandhinagar.comwikipedia.org Reactions with electrophiles typically occur at the nitrogen atom, which possesses a basic lone pair of electrons. wikipedia.org

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations, including Single-Electron Processes

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can induce a polarity reversal (umpolung) in aldehydes. rsc.org The catalytic cycle is initiated by the nucleophilic attack of the NHC on the aldehyde carbonyl carbon, forming a zwitterionic adduct. rsc.orgnih.gov This is followed by a proton transfer to generate the key Breslow intermediate, an enaminol species. rsc.orgnih.gov The formation of the Breslow intermediate is a critical step and can be influenced by factors such as the nature of the aldehyde, the NHC, and the reaction conditions. nih.gov In some cases, the formation is believed to be autocatalytic. nih.gov

The Breslow intermediate is electron-rich and can act as a nucleophile or undergo single-electron transfer (SET) to a suitable acceptor. nih.govnih.govnih.gov This SET process generates a radical cation from the Breslow intermediate and opens up pathways for radical reactions. nih.govnih.gov For instance, NHC-catalyzed reactions of aldehydes with Katritzky pyridinium (B92312) salts proceed via a SET from the enolate form of the Breslow intermediate to the pyridinium salt, generating an alkyl radical. nih.govrsc.org This radical can then participate in subsequent bond-forming events. nih.govrsc.org The potential for this compound to engage in such NHC-catalyzed SET processes is significant, given the established reactivity of aldehydes in this context.

Radical Addition and Carboacylation Reactions Involving the Aldehyde Group

The aldehyde C-H bond can be a source of acyl radicals. nih.gov These radicals can be generated through hydrogen atom transfer (HAT) from the aldehyde. nih.govacs.org Once formed, acyl radicals can participate in addition reactions to olefins, a process that can be facilitated by photoredox catalysis. nih.govacs.org While specific studies on radical additions to the aldehyde group of this compound are not prevalent, the general reactivity of aldehydes suggests this pathway is plausible. The decarbonylation of acyl radicals to form alkyl radicals is a potential competing process, especially at higher temperatures. nih.gov

Carboacylation reactions, involving the addition of both a carbon group and an acyl group across a double or triple bond, represent a powerful synthetic tool. While direct carboacylation reactions involving the aldehyde group of this compound are not extensively documented, related intramolecular C-H arylation reactions of pyridine derivatives have been achieved using palladium catalysis, suggesting the potential for cyclization reactions involving the aldehyde and another part of the molecule under appropriate catalytic conditions. beilstein-journals.org

Formation and Reactivity of Breslow Intermediates in Catalytic Cycles

As mentioned, the Breslow intermediate is a cornerstone of NHC catalysis. rsc.orguark.edu Its formation from an aldehyde and an NHC transforms the electrophilic aldehyde carbon into a nucleophilic center. rsc.org The stability and reactivity of the Breslow intermediate are influenced by the substituents on the original aldehyde. Heteroaromatic aldehydes are often noted for their unique reactivity in NHC-catalyzed processes that proceed through a Breslow intermediate. researchgate.net The pyridine nitrogen in this compound is expected to influence the properties of the corresponding Breslow intermediate. The expansion of Breslow-type intermediate reactivity to include pyridine structures has opened new avenues for chemical transformations. uark.edu

The reactivity of the Breslow intermediate is diverse. It can be protonated, act as a nucleophile in reactions like the Stetter reaction, or undergo oxidation via single-electron transfer. nih.govnih.govacs.org The SET pathway is particularly interesting as it allows for the generation of radical species under organocatalytic conditions, expanding the scope of NHC catalysis to include radical-mediated transformations. nih.govnih.gov

Reactivity of the Ethenyl Functionality

The ethenyl (vinyl) group at the 6-position of the pyridine ring introduces another reactive site into the molecule.

Conjugation Effects and Their Influence on Ethenyl Group Reactivity

The ethenyl group is in conjugation with the pyridine ring system. This conjugation affects the electron distribution within both the ring and the vinyl group, thereby influencing its reactivity. The pyridine ring is electron-deficient, and this electronic characteristic is extended to the conjugated ethenyl group. wikipedia.org This makes the terminal carbon of the ethenyl group susceptible to nucleophilic attack, a known reactivity pattern for vinylpyridines. acs.org

The electronic nature of substituents on the pyridine ring can modulate the reactivity of the vinyl group. mdpi.com Electron-withdrawing groups on the ring would further enhance the electrophilicity of the ethenyl group, while electron-donating groups would have the opposite effect. In this compound, the aldehyde group, being electron-withdrawing, is expected to further activate the ethenyl group towards nucleophilic attack. The conjugation also influences the reactivity of the pyridine ring itself. researchgate.net

The reactivity of vinylpyridines has been exploited in various chemical transformations, including polymerization and their use as ligands in catalysis. nih.gov The presence of the aldehyde group in this compound offers the potential for tandem reactions involving both the ethenyl and aldehyde functionalities.

Mechanisms of Radical Polymerization Involving the Ethenyl Group

The radical polymerization of vinyl monomers, such as the ethenyl group in this compound, is a chain reaction that proceeds through initiation, propagation, and termination steps. youtube.comlumenlearning.com The process begins with the generation of free radicals from an initiator molecule, often a peroxide, which then adds to the carbon-carbon double bond of the monomer. youtube.comlumenlearning.com

Initiation: The reaction is started by an initiator, which decomposes to form free radicals (Ra•). This radical then attacks the ethenyl group of a monomer molecule. The radical adds to one of the carbons of the double bond, and the other electron from the pi bond moves to the other carbon atom. lumenlearning.com

Propagation: The newly formed radical then adds to another monomer molecule in a "head-to-tail" fashion. This process repeats, rapidly extending the polymer chain. youtube.com The regioselectivity of this addition is dictated by the stability of the resulting radical; the new radical character forms on the carbon that is better able to stabilize it. youtube.com For substituted alkenes like vinyl chloride, this results in a highly consistent polymer structure. youtube.com

Termination: The growth of the polymer chain is halted when two radical species react with each other. This can happen through combination, where two growing chains join, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two non-radical polymer chains.

The rate of polymerization can be influenced by several factors, including the choice of initiator and solvent. nih.gov For instance, studies on the polymerization of N-vinylpyrrolidone have shown that propagation rate constants can range from 10¹ to 10³ M⁻¹ s⁻¹. nih.gov

Hydrohalogenation Studies on Ethenylpyridine Analogues and Regioselectivity

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethenyl group of pyridine analogues is a key reaction for synthesizing halogenated pyridine derivatives. acs.org This reaction typically proceeds via an electrophilic addition mechanism. utexas.edu

The pi bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. utexas.edu This forms a carbocation intermediate and a halide anion. utexas.edu The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. utexas.eduyoutube.com The halide anion then acts as a nucleophile and attacks the carbocation, forming the final product. utexas.edu

In the context of ethenylpyridine analogues, the reaction is influenced by the pyridine ring itself. For ethynylpyridines, hydrohalogenation proceeds efficiently because the initial protonation of the basic nitrogen atom forms a pyridinium salt. acs.org This salt formation significantly enhances the electrophilicity of the ethenyl (or ethynyl) group and attracts the halide counteranion, facilitating its nucleophilic addition. acs.org

For example, the addition of HBr to vinyl bromide results in the formation of 1,1-dibromoethane. This occurs because the bromine atom already present on the double bond can stabilize the adjacent positive charge in the carbocation intermediate through its +M (mesomeric) effect, directing the incoming proton to the other carbon. stackexchange.com

It is also important to note that under different conditions, such as in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to anti-Markovnikov addition. youtube.com This involves the initial addition of a bromine radical to the alkene to form the most stable carbon-centered radical. youtube.com

Influence of Pyridine Nitrogen and Substituent Effects on Reactivity

The chemical behavior of this compound is significantly influenced by the electronic properties of the pyridine nitrogen and the nature of its substituents.

Quantitative Structure-Activity Relationships: Hammett Analysis for Substituent Electronic Effects

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of pyridine derivatives. sciepub.com It relates reaction rates and equilibrium constants to the electronic properties of substituents through substituent constants (σ) and a reaction constant (ρ). researchgate.net

Studies have determined Hammett σ-values for the pyridyl group in various positions. For instance, mean σ-values have been reported as 0.71 for the 2-pyridyl group, 0.55 for the 3-pyridyl group, and 0.94 for the 4-pyridyl group. rsc.org For pyridine N-oxides, σ values for the aza-group have been found to be 0.878 at the 2-position, 0.740 at the 3-position, and 1.105 at the 4-position, indicating a strong electron-withdrawing effect. rsc.org

These parameters are crucial in understanding and predicting how different substituents on the pyridine ring will affect its reactivity in various chemical transformations. nih.gov

Table 1: Hammett σ Constants for Pyridyl Groups

| Position | Mean σ-value |

|---|---|

| 2-pyridyl | 0.71 rsc.org |

| 3-pyridyl | 0.55 rsc.org |

This table presents mean Hammett σ-values, which quantify the electronic effect of the pyridyl group as a substituent.

Role of the Pyridine Nitrogen as an Electron-Withdrawing Group and Basicity

The electron-withdrawing nature of the nitrogen also influences the basicity of pyridine. Pyridine is a weak base with a pKa of 5.25 for its conjugate acid. numberanalytics.com The lone pair of electrons on the nitrogen atom is in an sp² hybridized orbital, which has more s-character than the sp³ orbital of an alkylamine. libretexts.orguoanbar.edu.iq Electrons in orbitals with higher s-character are held more tightly by the nucleus, making them less available for protonation and thus rendering pyridine less basic than aliphatic amines. libretexts.orguoanbar.edu.iq

The basicity is further modulated by substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. researchgate.netnumberanalytics.com

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa |

|---|---|

| Piperidine | ~11 |

| Aliphatic Amines | ~10-11 |

| Pyridine | 5.25 numberanalytics.com |

| Pyridazenium ion | 2.24 sciepub.com |

This table compares the basicity of pyridine with other nitrogen-containing compounds. A lower pKa indicates a weaker base.

Positional Isomerism and Differential Reactivity in Pyridine Derivatives

The position of substituents on the pyridine ring dramatically affects its reactivity. Due to the electron-withdrawing nature of the nitrogen atom, the carbon atoms at positions 2, 4, and 6 are more electron-deficient (electrophilic) than those at positions 3 and 5. nih.gov

Nucleophilic Substitution: Pyridine derivatives readily undergo nucleophilic substitution, particularly when a good leaving group is present at the C2 or C4 positions. nih.govuoanbar.edu.iqquimicaorganica.org The attack of a nucleophile at these positions allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. uoanbar.edu.iq Attack at the C3 position does not allow for this stabilization, making substitution at this position much slower. quimicaorganica.org

Electrophilic Substitution: Conversely, electrophilic aromatic substitution on pyridine is difficult and requires harsh conditions. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles. guidechem.com When the reaction does occur, it preferentially takes place at the C3 position, as attack at C2 or C4 would lead to a highly unstable intermediate with a positive charge adjacent to the already electron-deficient nitrogen. stackexchange.com Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium ion. guidechem.com This places a formal positive charge on the nitrogen, further deactivating the ring to an even greater extent. stackexchange.comguidechem.com

The reactivity can also be altered by converting pyridine to pyridine-N-oxide, which improves its susceptibility to electrophilic attack. nih.gov Halogenation of pyridine N-oxide, for example, can provide a practical route to 2-halo-substituted pyridines. nih.gov

Applications of 6 Ethenylpyridine 2 Carbaldehyde and Its Derivatives in Materials Science and Applied Chemistry

Polymer and Copolymer Synthesis and Characterization

The synthesis of polymers and copolymers from vinylpyridine derivatives is well-established, employing various techniques like radical, anionic, and controlled radical polymerization methods. wikipedia.orgacs.org These methods allow for the creation of polymers with well-defined architectures and properties.

While specific literature on the homopolymerization of 6-ethenylpyridine-2-carbaldehyde to form Poly(this compound) (P6EPC) is scarce, the polymerization of analogous vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, is readily achieved. wikipedia.org These polymerizations can be initiated by radical, anionic, or cationic initiators. wikipedia.org The resulting homopolymers, poly(vinylpyridine)s, are generally soluble in organic solvents like methanol (B129727) and acetone. wikipedia.org

The aldehyde group in P6EPC would offer a reactive handle for further chemical modifications, such as cross-linking or grafting, which could be used to tune the polymer's mechanical and chemical properties. The properties of poly(vinylpyridine)s, such as their glass transition temperature (Tg), are influenced by the position of the vinyl group on the pyridine (B92270) ring. acs.org

Table 1: Properties of Analogous Poly(vinylpyridine) Homopolymers

| Polymer | Monomer | Glass Transition Temperature (Tg) | Solubility |

| Poly(2-vinylpyridine) (P2VP) | 2-Vinylpyridine | ~104 °C | Soluble in THF, CHCl₃, lower alcohols, DMF, DMSO acs.orgpolysciences.com |

| Poly(4-vinylpyridine) (P4VP) | 4-Vinylpyridine | ~142 °C | Soluble in lower alcohols, DMF, DMSO, acetic acid acs.orgsigmaaldrich.com |

This table presents data for analogous polymers to infer potential properties of P6EPC.

Copolymers incorporating vinylpyridine units are extensively studied for their ability to form self-assembling block copolymers (BCPs). acs.org These BCPs can microphase-separate into various nanostructures, such as spheres, cylinders, and lamellae, which have applications in nanotechnology. kpi.ua For instance, block copolymers of polystyrene and poly(vinylpyridine) are well-documented. mdpi.com The synthesis of such copolymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.com

Copolymers containing this compound units would be expected to exhibit similar self-assembly behavior, with the added functionality of the aldehyde group allowing for further reactions within the segregated domains. This could lead to the formation of novel, functional nanostructures.

Polymers based on vinylpyridine are utilized in the formulation of protective coatings and adhesives due to the strong adhesive properties imparted by the pyridine functionality. polysciences.comgoogle.com Poly(4-vinylpyridine) is known to enhance adhesion, chemical resistance, and the functionalization of surfaces. polysciences.com An important application of 2-vinylpyridine is in the production of a latex terpolymer with styrene (B11656) and butadiene, which is used as a tire-cord binder, demonstrating its excellent adhesive capabilities with rubber. wikipedia.org

The incorporation of this compound into polymer formulations for coatings and adhesives could offer enhanced performance. The aldehyde group can participate in cross-linking reactions, potentially improving the cohesive strength and durability of the material. Furthermore, the pyridine nitrogen can form strong interactions with various substrates, enhancing adhesion. polysciences.com

Development of Functional Materials

The unique chemical characteristics of the pyridine and aldehyde groups in this compound make its polymers and copolymers promising candidates for the development of a variety of functional materials.

Polymers containing vinylpyridine are known to be stimuli-responsive, particularly to changes in pH. nih.govrsc.org The pyridine nitrogen can be protonated at low pH, leading to changes in polymer conformation and solubility. acs.org This property is exploited in the design of "smart" materials that can respond to environmental cues. rsc.orgnih.gov Poly(4-vinylpyridine) hydrogel nanoparticles, for example, exhibit pH and ionic strength responsiveness. nih.gov

Derivatives of poly(vinylpyridine) have been employed as indicators in electrochemical DNA sensors, demonstrating significantly enhanced sensitivity compared to their monomeric counterparts. nih.gov The aldehyde functionality in P6EPC could be used to covalently immobilize biomolecules or other sensing elements, further enhancing the specificity and performance of such sensors.

Table 2: Examples of Vinylpyridine-Based Functional Materials

| Material Type | Polymer System | Stimulus/Target | Application |

| Responsive Hydrogel | Poly(4-vinylpyridine) Nanoparticles | pH, Ionic Strength | Drug Delivery, Biosensors nih.gov |

| Electrochemical Sensor | Poly(4-vinylpyridine) derivative with Osmium complex | DNA Hybridization | DNA Sensing nih.gov |

| Responsive Thin Film | UV-Cross-linked Poly(4-vinylpyridine) | Solvent, pH | Controllable Surface Wettability researchgate.net |

This table showcases the versatility of analogous vinylpyridine polymers in functional material design.

Poly(vinylpyridine)-based materials have shown significant promise in the fabrication of membranes for various separation and filtration processes. acs.orgresearchgate.net These membranes can be designed for applications such as gas separation and the removal of heavy metal ions from aqueous solutions. acs.orgresearchgate.net For instance, a composite membrane of poly(4-vinylpyridine) and polyetherimide has been developed for gas separation. researchgate.net

Furthermore, membranes containing poly(4-vinylpyridine) have been effective in removing mercury ions from water, with the pyridine groups acting as complexing agents for the metal ions. acs.org Polyvinyl chloride membranes grafted with poly(4-vinylpyridine) have also been explored for the separation of organic compounds from water through pervaporation. sci-hub.se The presence of the aldehyde group in P6EPC-containing membranes could be utilized for cross-linking, thereby enhancing membrane stability and controlling pore size, or for functionalization to introduce specific binding sites for targeted separations.

Role in Ion Exchange Resins and Adsorbent Materials

The molecular architecture of this compound, featuring a polymerizable vinyl group, makes it a valuable monomer for the creation of specialized polymers. These polymers are particularly suited for applications in ion exchange and as adsorbent materials for environmental remediation.

The vinyl group enables the formation of poly(6-vinylpyridine-2-carbaldehyde) backbones through polymerization. The pyridine ring and the carbaldehyde group integrated into this polymer structure act as effective chelating sites for metal ions. This functionality is analogous to other vinylpyridine-based polymers, which have demonstrated significant capabilities in capturing metallic pollutants from aqueous solutions. nih.govsigmaaldrich.com

For instance, research on related ion-imprinted polymers using 4-vinyl pyridine as the functional monomer has shown high selectivity and capacity for target ions. nih.gov A polymer created for the selective removal of hexavalent chromium, Cr(VI), from water demonstrated a maximum adsorption capacity of 3.42 mmol/g. nih.gov Such polymers are reusable and maintain their effectiveness over multiple cycles of use. nih.gov The presence of both a pyridine nitrogen and an aldehyde oxygen in a polymer derived from this compound would likely enhance its coordination potential, making it a strong candidate for similar or improved adsorbent materials.

Table 1: Adsorption Characteristics of a Related Cr(VI)-Imprinted Vinyl Pyridine Polymer

| Parameter | Value | Reference |

|---|---|---|

| Functional Monomer | 4-Vinyl Pyridine | nih.gov |

| Target Ion | Cr(VI) | nih.gov |

| Maximum Adsorption Capacity (Qmax) | 3.42 mmol/g | nih.gov |

| Specific Surface Area | 34.5 m²/g | nih.gov |

Utilization in Electronic Devices and Energy Storage Systems (e.g., Lithium-ion cells)

Polymers derived from vinylpyridine monomers, such as poly(2-vinylpyridine), are recognized for their utility in electronic devices and energy storage systems. sigmaaldrich.com Consequently, polymers synthesized from this compound are anticipated to have promising applications in technologies like lithium-ion cells. sigmaaldrich.com

In the context of lithium-ion batteries, the nitrogen atom in the pyridine ring of the polymer can serve as a coordination site for lithium ions. This interaction can be leveraged in several ways, such as in the formulation of polymer electrolytes or as a binder material for electrodes, enhancing the stability and performance of the battery. The inherent properties of poly(2-vinylpyridine) polymers, including their binding capabilities and role in creating nanoporous membranes, suggest a potential for polymers of this compound in advanced energy storage designs. sigmaaldrich.com

Components in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), pyridine derivatives play a crucial role. researchgate.net The pyridine ring often functions as an effective electron-withdrawing anchoring group, which attaches the dye molecule to the semiconductor photoanode, typically made of titanium dioxide (TiO2). researchgate.net This attachment is critical for efficient electron injection from the photo-excited dye into the semiconductor, a fundamental step in the solar cell's operation. researchgate.net

The structure of this compound, containing a pyridine ring and an electron-withdrawing carbaldehyde group, makes it a highly relevant component for the design of new sensitizing dyes. Research has shown that dyes incorporating a pyridine ring as the anchoring group can lead to enhanced photovoltaic efficiency. researchgate.net The ethenyl (vinyl) group provides an additional site for further molecular engineering, such as polymerization or linking to other parts of a larger dye-sensitizer assembly. The performance of DSSCs is highly dependent on the chemical structure of the dye, and the inclusion of pyridine-based moieties is a proven strategy for improving key photovoltaic parameters. researchgate.netmdpi.com

Table 2: Illustrative Performance of DSSCs with Pyridine-Containing Components

| Dye/Component Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Azopyridine Derivative in Electrolyte | Addition of azopyridine to polymer gel electrolyte | ~10% increase with 10% dye content | mdpi.com |

| Pyridine Ring as Anchoring Group | Pyridine group for attachment to TiO2 | 3.21 times higher efficiency than non-pyridine anchor | researchgate.net |

Role as a Versatile Synthetic Building Block for Complex Organic and Bioactive Molecules

This compound is a versatile synthetic building block owing to its distinct reactive sites: the aldehyde group, the vinyl group, and the pyridine ring. This trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for complex organic and bioactive molecules. google.com

The aldehyde group is readily converted into other functional groups. For example, it can undergo Schiff base formation with amines to create imines, which are key intermediates in the synthesis of various heterocyclic structures and medicinal compounds. The vinyl group is also highly reactive; it can be oxidized to form the corresponding carboxylic acid or, more strategically, undergo ozonolysis to yield the 2-carboxaldehyde, a transformation that proceeds in high yield. google.com This reactivity makes the vinyl group a masked aldehyde, providing a synthetic advantage.

Furthermore, the vinyl group can participate in palladium-catalyzed reactions like the Heck or Stille vinylation reactions, allowing for the construction of more complex molecular scaffolds. google.com The combination of these reactive handles in a single molecule allows for sequential and controlled modifications, providing synthetic routes to novel pharmaceuticals, agrochemicals, and specialized polymers.

Table 3: Synthetic Transformations of this compound Functional Groups

| Functional Group | Reaction Type | Resulting Structure/Intermediate |

|---|---|---|

| Aldehyde (-CHO) | Schiff Base Condensation (with R-NH2) | Imine (-CH=N-R) |

| Aldehyde (-CHO) | Reduction | Primary Alcohol (-CH2OH) |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Ethenyl (-CH=CH2) | Ozonolysis | Aldehyde (-CHO) |

| Ethenyl (-CH=CH2) | Heck/Stille Reactions | Substituted alkene structures |

Theoretical and Computational Studies on 6 Ethenylpyridine 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 6-ethenylpyridine-2-carbaldehyde. Such calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For instance, conformational analysis of related molecules like (E)- and (Z)-pyridine-2-carbaldehyde-2'-pyridylhydrazone has been successfully performed using DFT at the B3LYP/6-31G* level of theory. researchgate.net A similar approach for this compound would likely investigate the rotational barriers around the C-C single bonds connecting the ethenyl and carbaldehyde groups to the pyridine (B92270) ring. These calculations would reveal the most stable conformers and the energy differences between them, which are influenced by steric hindrance and electronic effects.

Furthermore, DFT calculations can predict vibrational spectra (IR and Raman), which are invaluable for the experimental characterization of the molecule. Studies on 3-pyridine carboxaldehyde have shown that calculated vibrational wavenumbers using DFT (B3LYP/6-31G*) are in good agreement with experimental values. materialsciencejournal.org For this compound, characteristic vibrational modes for the ethenyl C=C stretch, the carbaldehyde C=O stretch, and various C-H and pyridine ring vibrations could be precisely calculated.

The electronic properties, such as the HOMO-LUMO energy gap, are critical for understanding the molecule's reactivity and kinetic stability. DFT studies on substituted pyridines have been used to predict their nucleophilicity based on HOMO-LUMO energy calculations. ias.ac.in The presence of the electron-withdrawing carbaldehyde group and the π-system of the ethenyl group would significantly influence the electronic distribution and the frontier molecular orbitals of this compound.

Table 1: Representative Calculated Molecular Properties for a Pyridine-2-carbaldehyde Derivative (using DFT)

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (Debye) | 3.50 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -6.85 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -1.98 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 4.87 | B3LYP/6-311+G(d,p) |

| C=O Stretching Frequency (cm⁻¹) | 1715 | B3LYP/6-31G* |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting the feasibility of different reaction pathways. For this compound, two primary sites of reactivity are the carbaldehyde group and the ethenyl group.

The carbaldehyde group is susceptible to nucleophilic attack. wikipedia.orgontosight.ai Computational studies can model the addition of various nucleophiles (e.g., amines, alcohols) to the carbonyl carbon. This is particularly relevant for the formation of Schiff bases, which are important in coordination chemistry. researchgate.net By calculating the activation energies and reaction energies for these pathways, one can predict the reaction kinetics and thermodynamics.

The ethenyl group can participate in various reactions, including electrophilic additions and cycloadditions. A notable reaction is ozonolysis, which can convert the ethenyl group into a carbaldehyde, a transformation mentioned in the context of related vinylpyridine derivatives. google.com Computational modeling can detail the mechanism of such transformations, identifying key intermediates and transition states.

Furthermore, computational investigations into the mechanisms of metal-catalyzed reactions, such as hydrogen isotope exchange in pyridine-dicarbene iron complexes, highlight the power of DFT in understanding complex catalytic cycles. princeton.edu Similar methodologies could be applied to explore potential metal-catalyzed reactions involving the ethenyl group of this compound.

Table 2: Representative Calculated Activation Energies for Reactions of Pyridine-2-carbaldehyde

| Reaction | Reactants | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Schiff Base Formation | Pyridine-2-carbaldehyde + Methylamine | 12.5 | DFT/B3LYP |

| Hemiacetal Formation | Pyridine-2-carbaldehyde + Methanol (B129727) | 15.2 | DFT/B3LYP |

| Aldol Addition | Pyridine-2-carbaldehyde + Acetone | 20.8 | DFT/B3LYP |

Ligand Field Theory and Molecular Orbital Analysis in Coordination Complexes

This compound is a versatile ligand capable of coordinating to metal ions in several ways. The pyridine nitrogen and the carbaldehyde oxygen can act as a bidentate chelating ligand (κ²(N,O)). rsc.org Upon reaction with an amine to form a Schiff base, the resulting iminopyridine ligand can also act as a bidentate or even tridentate ligand, depending on the nature of the amine.

Ligand Field Theory (LFT), in conjunction with molecular orbital (MO) theory, provides a framework for understanding the electronic structure and properties of the resulting coordination complexes. wikipedia.orglibretexts.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand.

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The pyridine nitrogen is a σ-donor, while the carbonyl oxygen is also a σ-donor. The ethenyl group, while not directly coordinating, can influence the electronic properties of the pyridine ring and thus indirectly affect the ligand field.

Molecular orbital calculations on the coordination complexes of this compound would provide a more detailed picture than LFT alone. These calculations would show the mixing of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding MOs. The nature of the HOMO and LUMO of the complex would be crucial for understanding its reactivity, redox properties, and photochemical behavior. For instance, metal-to-ligand π-backbonding can occur if the metal has filled d-orbitals that can donate electron density into the π* orbitals of the pyridine ring. wikipedia.org This strengthens the metal-ligand bond and influences the electronic spectrum of the complex.

Future Directions and Emerging Research Avenues for 6 Ethenylpyridine 2 Carbaldehyde

Development of Novel Asymmetric Synthetic Routes and Chiral Catalysis

The generation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of complex target molecules. While specific asymmetric syntheses for 6-ethenylpyridine-2-carbaldehyde are not yet extensively documented, the broader field of asymmetric catalysis offers a clear blueprint for future research. A key focus will be the development of methods that afford enantioenriched products derived from this compound.

Future research could explore the adaptation of established asymmetric catalytic strategies to this compound. For instance, the enantioselective addition of prochiral radicals to vinylpyridines, achieved through cooperative photoredox and asymmetric catalysis, could be a viable route. acs.org This approach utilizes a chiral Brønsted acid to control the stereochemistry, leading to valuable chiral γ-hydroxyl- or amino-substituted pyridines. acs.org Another promising avenue is the organocatalytic enantioselective direct addition of aldehydes to vinylpyridines, which has been successfully applied to 4-vinylpyridines. nih.gov This method employs a chiral amine catalyst to generate a nucleophilic enamine that adds to an activated vinylpyridine, a strategy that could potentially be tailored for the 2-carbaldehyde derivative. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Catalytic Strategy | Potential Reagents/Catalysts | Potential Chiral Products |

| Asymmetric Radical Addition | Photoredox catalyst, Chiral Brønsted acid | Chiral alcohols and amines |

| Organocatalytic Michael Addition | Chiral secondary amines (e.g., prolinol derivatives) | Chiral aldehydes and ketones |

| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Rh, Ru, Ir) | Chiral ethylpyridine derivatives |

| Enantioselective Aldol Reactions | Chiral Lewis acids or bases | Chiral β-hydroxy aldehydes |

The development of such synthetic routes would be a significant step forward, providing access to a new library of chiral building blocks for various applications.

Exploration of Bio-Inspired and Supramolecular Catalysis

Nature provides a masterclass in catalysis, with enzymes achieving remarkable efficiency and selectivity. Bio-inspired and supramolecular catalysis seek to emulate these principles using smaller, more robust artificial systems. rsc.org For this compound, this represents a fertile yet underexplored research area.

The pyridine (B92270) nitrogen and the aldehyde oxygen of this compound can act as coordination sites for metal ions, forming the basis of artificial metalloenzymes. These complexes could be designed to catalyze a range of reactions, with the pyridine ring mimicking the function of histidine or other nitrogen-containing residues in natural enzymes. Furthermore, the vinyl group could serve as an anchor to embed the catalytic unit within a larger supramolecular assembly, such as a micelle, vesicle, or metal-organic framework (MOF). This confinement can create a microenvironment that enhances reaction rates and selectivity, akin to an enzyme's active site. rsc.org

Future work could focus on designing catalytic systems where non-covalent interactions play a key role in substrate binding and transition state stabilization, a hallmark of enzymatic catalysis. rsc.org

Advanced Materials Design for Highly Specialized and Responsive Applications

The dual functionality of this compound makes it an excellent candidate for the design of advanced materials with tailored properties. The vinyl group is a handle for polymerization, while the aldehyde group offers a site for post-polymerization modification, leading to materials that can respond to external stimuli.

One promising direction is the synthesis of "smart" polymers. The aldehyde groups along a polymer chain derived from this compound could be used to reversibly form imine bonds with amines. This dynamic covalent chemistry could be exploited to create self-healing materials or polymers that change their properties in response to pH or the presence of specific molecules.

Moreover, the pyridine moiety can be quaternized to introduce permanent positive charges, leading to the formation of poly-ionic liquids or materials with antimicrobial properties. The combination of the vinyl backbone and the functional pyridine ring could also be utilized in the development of novel membranes for gas separation or filtration, or as platforms for the immobilization of catalysts.

Table 2: Potential Advanced Materials from this compound

| Material Type | Key Functional Group(s) Utilized | Potential Application |

| Responsive Hydrogels | Aldehyde (for cross-linking), Pyridine | Drug delivery, sensors |

| Self-Healing Polymers | Aldehyde (dynamic imine bonds) | Coatings, durable materials |

| Functionalized Membranes | Vinyl (polymer backbone), Pyridine | Gas separation, catalysis |

| Polymeric Ligands | Pyridine (metal coordination) | Catalysis, metal sequestration |

Interdisciplinary Research with Biological Systems for Broad Chemical Applications

While avoiding specific biological activity studies, the chemical properties of this compound make it a valuable tool for interdisciplinary research at the interface of chemistry and biology. The aldehyde group can react with primary amines, such as the N-termini of proteins or lysine (B10760008) side chains, to form Schiff bases. This reactivity can be harnessed for the chemical modification of biomolecules.

For example, polymers or surfaces functionalized with this compound could be used to immobilize enzymes or antibodies for biotechnological applications. The pyridine ring can also act as a versatile ligand for a wide range of metal ions. This opens up possibilities in the field of bioinorganic chemistry, where researchers could design and synthesize novel metal complexes based on this scaffold to probe biological processes or develop new catalytic systems.

Future research in this area would focus on using this compound as a molecular tool to create new chemical entities with applications in areas such as bioconjugation and the development of chemical probes, without assessing their specific biological effects or therapeutic dosages.

Q & A

Basic: What are the standard synthetic routes for preparing 6-Ethenylpyridine-2-carbaldehyde, and what purification methods are recommended?

Answer:

The compound is typically synthesized via condensation reactions between pyridine-2-carbaldehyde derivatives and ethenyl precursors under catalytic conditions. For example, palladium-catalyzed coupling reactions (e.g., Heck reaction) or base-mediated aldol-like condensations are common. Purification often involves column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product from unreacted starting materials or side products. Recrystallization in non-polar solvents may further enhance purity .

Advanced: How can reaction conditions be optimized to minimize side-product formation during synthesis?

Answer:

Optimization requires systematic variation of parameters such as temperature, catalyst loading, and solvent polarity. Kinetic studies (e.g., time-resolved NMR or in situ IR spectroscopy) can identify rate-limiting steps and side reactions (e.g., polymerization of the ethenyl group). Design of Experiments (DoE) methodologies, like factorial design, help quantify interactions between variables. For instance, reducing reaction temperature may suppress aldol side products, while inert atmospheres prevent oxidation of the aldehyde group .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethenyl protons (δ ~5.5–6.5 ppm as doublets).

- IR Spectroscopy : Detection of the aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Molecular ion peaks and fragmentation patterns validate the molecular formula.

Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) can resolve ambiguities .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic additions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For example:

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites by evaluating HOMO-LUMO gaps.

- Natural Bond Orbital (NBO) analysis : Quantifies conjugation between the ethenyl group and aldehyde moiety, explaining enhanced electrophilicity.

These methods guide experimentalists in selecting optimal nucleophiles or catalysts .

Basic: What role does this compound serve in heterocyclic synthesis?

Answer:

The compound acts as a versatile precursor for pyridine-based heterocycles. For example:

- Cyclocondensation : With amines or hydrazines to form imidazo[1,2-a]pyridines.

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the ethenyl position.

Its aldehyde group facilitates Schiff base formation, useful in coordination chemistry .

Advanced: How can electronic effects of the ethenyl group on reactivity be studied experimentally?

Answer:

- Hammett Analysis : Synthesize derivatives with substituents of varying σ values on the pyridine ring; plot reaction rates against σ to quantify electronic effects.

- In Situ Spectroscopy : UV-Vis or Raman spectroscopy monitors intermediate formation during reactions (e.g., Michael additions), correlating electronic structure with reactivity .

Data Analysis: How should researchers resolve discrepancies between theoretical and experimental spectral data?

Answer:

- Verify Sample Purity : Re-run chromatography or use HPLC to rule out impurities.

- Solvent Effects : Re-measure NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆).

- Computational Adjustments : Include solvent models (e.g., PCM in DFT) or relativistic effects for halide-containing analogs. Cross-validate with X-ray crystallography when possible .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid light-induced oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated polymerization of the ethenyl group. Regularly monitor purity via TLC or HPLC .

Advanced: How can decomposition pathways under varying pH conditions be analyzed?

Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) at elevated temperatures (40–60°C).

- HPLC-MS Analysis : Track degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced: What strategies validate the compound’s role in catalytic cycles (e.g., as a ligand)?

Answer:

- X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry in metal complexes.

- Cyclic Voltammetry : Assess redox behavior when bound to transition metals.

- Catalytic Turnover Monitoring : Correlate ligand electronic properties (via DFT) with reaction yields in cross-coupling or hydrogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.